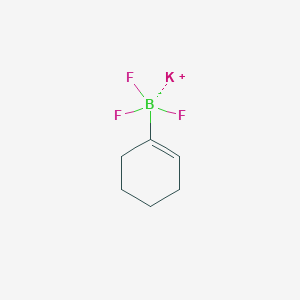

Potassium cyclohex-1-en-1-yltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;cyclohexen-1-yl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h4H,1-3,5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMUFAMKMWVCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717202 | |

| Record name | Potassium (cyclohex-1-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186667-20-8 | |

| Record name | Potassium (cyclohex-1-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1186667-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Cyclohex-1-en-1-yltrifluoroborate

Foreword: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, the pursuit of stable, versatile, and efficient reagents is a perpetual endeavor. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, addressing many of the inherent limitations of their predecessors, namely boronic acids and esters.[1] Their remarkable stability to air and moisture, crystalline nature, and predictable reactivity have solidified their role as indispensable tools in carbon-carbon and carbon-heteroatom bond formation.[2][3] This guide provides an in-depth exploration of a specific yet highly valuable member of this family: Potassium Cyclohex-1-en-1-yltrifluoroborate.

This document is intended for researchers, medicinal chemists, and process development scientists. It will provide a comprehensive overview of the synthesis, characterization, and handling of this reagent, grounded in established chemical principles and supported by authoritative literature. The protocols and data herein are designed to be a practical resource for laboratory applications.

Synthesis of this compound: A Two-Stage Approach

The most common and reliable route to potassium alkenyltrifluoroborates involves the conversion of a corresponding boronic acid or its ester with potassium hydrogen fluoride (KHF₂).[2][4] Therefore, the synthesis is logically presented in two stages: the preparation of the boronic acid precursor and its subsequent conversion to the target trifluoroborate salt.

Stage 1: Synthesis of Cyclohex-1-en-1-ylboronic Acid Precursors

The critical intermediate is a cyclohexenylboron species. While cyclohex-1-en-1-ylboronic acid is commercially available, its synthesis from common starting materials is a valuable procedure for any laboratory.[5] A robust method involves the palladium-catalyzed borylation of a cyclohexenyl halide.

Workflow for the Synthesis of Cyclohex-1-en-1-ylboronic Acid Pinacol Ester

Caption: Workflow for Palladium-Catalyzed Borylation.

Experimental Protocol: Synthesis of 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [6][7]

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-chlorocyclohexene (1.0 eq), bis(pinacolato)diboron (1.03 eq), potassium acetate (3.0 eq), palladium(II) chloride (0.01 eq), and a suitable phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the mixture to 110 °C and maintain reflux for 12 hours. Monitor the reaction progress by Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite, washing the filter cake with toluene.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure pinacol ester.

Stage 2: Conversion to this compound

This stage is a straightforward and high-yielding conversion. The boronic acid pinacol ester is first hydrolyzed to the boronic acid, which is then immediately converted to the trifluoroborate salt.

Reaction Mechanism: Formation of the Trifluoroborate Salt

Caption: Conversion of Boronic Ester to Trifluoroborate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of potassium organotrifluoroborates.[2][4]

-

Hydrolysis (Optional if starting from boronic acid): If starting with the pinacol ester, dissolve it in a suitable solvent like acetone and treat with an aqueous acid (e.g., 1M HCl) until hydrolysis is complete (monitored by TLC or GC). Extract the boronic acid into an organic solvent (e.g., diethyl ether), dry, and concentrate.

-

Salt Formation: Dissolve the crude or purified cyclohex-1-en-1-ylboronic acid (1.0 eq) in a mixture of methanol and water.

-

Addition of KHF₂: To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq).

-

Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Washing: Wash the solid with cold water, then with a cold organic solvent in which the salt is sparingly soluble (e.g., diethyl ether or acetone) to remove any remaining impurities.

-

Drying: Dry the white crystalline solid under vacuum to a constant weight.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organotrifluoroborates. A comprehensive analysis involves ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.[8][9]

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Features and Rationale |

| ¹H NMR | ~5.5-6.0 | Triplet (t) or Multiplet (m) | The vinylic proton will be downfield due to the electronegativity of the boron atom. It will show coupling to the adjacent allylic protons. |

| ~1.5-2.2 | Multiplets (m) | Protons of the cyclohexene ring. The allylic protons will be in the lower end of this range. | |

| ¹³C NMR | ~140-150 | Broad singlet | The carbon atom attached to the boron (C-B) will be significantly downfield and often appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus. |

| ~125-135 | Singlet | The other vinylic carbon atom. | |

| ~20-35 | Singlets | The aliphatic carbons of the cyclohexene ring. | |

| ¹⁹F NMR | ~ -135 to -145 | Broad singlet or quartet | The three equivalent fluorine atoms will give a single resonance. Coupling to the ¹¹B nucleus (a quadrupolar nucleus) often results in a broad signal. In some cases, a 1:1:1:1 quartet can be resolved.[10] |

| ¹¹B NMR | ~2.0-5.0 | Quartet (q) or Broad singlet | The boron atom will show a characteristic shift for a tetracoordinate species. It should appear as a quartet due to coupling with the three fluorine atoms (¹⁹F is spin I=1/2). |

Note on NMR Solvents: Deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are common solvents for acquiring NMR spectra of potassium organotrifluoroborates.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The spectrum is typically recorded on a solid sample using a KBr pellet.[11]

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050-3020 | =C-H stretch | Medium |

| ~2950-2850 | C-H stretch (aliphatic) | Strong |

| ~1640-1620 | C=C stretch | Medium |

| ~1100-900 | B-F stretch | Strong, Broad |

The B-F stretching region is particularly diagnostic for the presence of the trifluoroborate group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is the most suitable technique for analyzing these ionic salts.

-

Expected Observation: The primary ion observed will be the trifluoroborate anion [C₆H₉BF₃]⁻. The calculated exact mass for this anion is approximately 149.07 Da. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Applications in Drug Discovery and Development

This compound is a valuable building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9][12] This reaction allows for the stereospecific formation of a C(sp²)-C(sp²) bond, introducing the cyclohexenyl moiety into complex molecules.

General Suzuki-Miyaura Cross-Coupling Reaction

Caption: Suzuki-Miyaura coupling with the title compound.

Advantages in Medicinal Chemistry:

-

Metabolic Stability: The introduction of cyclic structures like the cyclohexenyl group can enhance the metabolic stability of drug candidates.[13]

-

Structural Diversity: It provides a scaffold for creating diverse libraries of compounds for high-throughput screening.

-

Functional Group Tolerance: The mild reaction conditions of the Suzuki-Miyaura coupling are compatible with a wide array of functional groups present in complex pharmaceutical intermediates.[9][12]

Stability, Handling, and Storage

A key advantage of potassium organotrifluoroborates is their stability.[2][14]

-

Stability: They are generally crystalline, free-flowing solids that are stable to both air and moisture. This allows for easy handling and storage without the need for a glovebox or strict inert atmosphere techniques.[4]

-

Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. While generally stable, potassium hydrogen fluoride (a precursor) is corrosive and should be handled with care.[4]

-

Storage: The compound can be stored at ambient temperature in a well-sealed container for extended periods without significant degradation.

Conclusion

This compound stands as a testament to the utility and versatility of organotrifluoroborate chemistry. Its straightforward synthesis, remarkable stability, and predictable reactivity in powerful C-C bond-forming reactions make it an invaluable reagent for synthetic and medicinal chemists. This guide has provided a comprehensive framework for its preparation, characterization, and application, empowering researchers to confidently incorporate this building block into their synthetic strategies.

References

-

Menezes, P. H., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Menezes, P. H., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed, 47(10), 873-8. [Link]

-

Menezes, P. H., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

- Dalian Netchem Chiral Technology. (2013). Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.

- Dalian Netchem Chiral Technology. (2013). Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester. Eureka.

-

Organic Syntheses. (n.d.). Procedure for the preparation of potassium organotrifluoroborates. Organic Syntheses. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH National Library of Medicine. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Unknown. (n.d.). Infrared Spectroscopy. SlideShare. [Link]

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. Potassium 1-cyclohexen-1-yltrifluoroborate sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C12H21BO2 | CID 10932675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound; Potassium cyclohexenyltrifluoroborate; Potassium 1-cyclohexen-1-yltrifluoroborate | Chemrio [chemrio.com]

- 5. 1-cyclohexen-1-yl-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]

- 7. Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Eureka | Patsnap [eureka.patsnap.com]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. 4,4-DIMETHYLCYCLOHEXEN-1-YLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. rsc.org [rsc.org]

A Comprehensive Technical Guide to Potassium Cyclohex-1-en-1-yltrifluoroborate: Synthesis, Properties, and Applications in Modern Organic Chemistry

This guide provides an in-depth exploration of potassium cyclohex-1-en-1-yltrifluoroborate, a versatile and increasingly important reagent in organic synthesis. We will delve into its fundamental physical and chemical properties, synthesis, and its critical role as a stable and effective coupling partner in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who are seeking a comprehensive understanding and practical insights into the application of this valuable organoboron compound.

Core Characteristics and Physicochemical Properties

This compound is a white to off-white solid that has gained significant traction in organic chemistry due to its remarkable stability and ease of handling compared to its boronic acid counterparts.[1][2] Unlike many organoboron reagents that are sensitive to air and moisture, this potassium salt can be stored for extended periods without degradation, making it a highly convenient and reliable reagent in the laboratory.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₆H₉BF₃K | [4] |

| Molecular Weight | 188.04 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 191-196 °C | |

| CAS Number | 1186667-20-8 | [4] |

| Stability | Air and moisture stable | [1][2][3] |

InChI Key: HGMUFAMKMWVCQO-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of potassium organotrifluoroborates is generally straightforward, a key advantage that contributes to their widespread adoption. The most common and efficient method involves the treatment of a corresponding organoboron precursor, such as a boronic acid or a boronate ester, with an aqueous solution of potassium hydrogen fluoride (KHF₂).[2][5][6] This process is typically high-yielding and results in the formation of the stable, crystalline trifluoroborate salt.

The general synthetic workflow can be visualized as follows:

Caption: General synthesis of potassium organotrifluoroborates.

Chemical Reactivity and a Spotlight on the Suzuki-Miyaura Cross-Coupling Reaction

The utility of this compound is most prominently demonstrated in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[7][8] These reactions are fundamental in the construction of carbon-carbon bonds, a cornerstone of modern organic synthesis and drug discovery.

Organotrifluoroborates are considered "protected" forms of boronic acids.[1] The mechanism of their participation in the Suzuki-Miyaura coupling is believed to involve an in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle.[1] This slow, controlled release of the active boronic acid species can be advantageous in certain contexts, potentially mitigating side reactions associated with high concentrations of boronic acids.

A typical Suzuki-Miyaura cross-coupling reaction involving this compound can be generalized as follows:

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Researchers should note that optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve optimal yields for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)[7]

-

Solvent (e.g., a mixture of isopropanol and water or THF and water)[5][7]

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

The vessel is then evacuated and backfilled with an inert gas. This cycle is repeated three times.

-

The palladium catalyst (e.g., 2 mol%) is added to the reaction vessel under a positive pressure of the inert gas.[7]

-

The solvent is then added via syringe.

-

The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (typically monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

For storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere and refrigerated at 2-8°C.[9]

Conclusion

This compound stands out as a robust and versatile reagent in the synthetic chemist's toolbox. Its inherent stability, ease of preparation, and effective participation in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an attractive alternative to more sensitive organoboron compounds.[1][8] As the demand for efficient and reliable synthetic methodologies continues to grow, particularly in the pharmaceutical and materials science sectors, the application of potassium organotrifluoroborates is poised for further expansion.

References

-

Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem. 2002, 67 (24), 8424–8429. [Link]

-

Wikipedia. Organotrifluoroborate. [Link]

-

Organic Syntheses. Preparation of Potassium Organotrifluoroborates. [Link]

-

Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. J. Org. Chem. 2006, 71 (25), 9681–9686. [Link]

-

Longdom Publishing. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Journal of Organic and Inorganic Chemistry. [Link]

-

Molander, G. A.; Jean-Gérard, L. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. J. Org. Chem. 2009, 74 (15), 5446–5450. [Link]

-

Molander, G. A.; Jean-Gérard, L. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. SciSpace. [Link]

-

Molander, G. A.; Canturk, B.; Kennedy, L. E. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem. 2009, 74 (3), 973–980. [Link]

-

Molander, G. A.; Traister, K. M.; O'Neill, D. J. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. J. Org. Chem. 2009, 74 (15), 5743–5747. [Link]

-

ResearchGate. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]

-

Molander, G. A.; Ito, T. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Org. Lett. 2001, 3 (3), 393-6. [Link]

Sources

- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. longdom.org [longdom.org]

- 4. aceschem.com [aceschem.com]

- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 9. 1186667-20-8|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Stability and Handling of Potassium cyclohex-1-en-1-yltrifluoroborate

Introduction

Potassium cyclohex-1-en-1-yltrifluoroborate has emerged as a versatile and valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. As a member of the organotrifluoroborate family, it offers significant advantages over traditional organoboron compounds, such as boronic acids and esters. This guide provides a comprehensive overview of the stability and handling of this compound, tailored for researchers, scientists, and professionals in drug development. Our focus is to blend theoretical understanding with practical, field-proven insights to ensure safe and effective utilization of this reagent.

Potassium organotrifluoroborates are noted for their exceptional stability to air and moisture, a characteristic that simplifies their storage and handling compared to their boronic acid counterparts.[1][2] This enhanced stability profile, coupled with their high reactivity in a variety of chemical transformations, makes them attractive reagents in both academic and industrial research.[3][4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use.

| Property | Value | Source |

| CAS Number | 1186667-20-8 | N/A |

| Molecular Formula | C₆H₉BF₃K | N/A |

| Molecular Weight | 188.04 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 191-196 °C | N/A |

| Solubility | Soluble in polar organic solvents such as acetone, acetonitrile, and methanol. | N/A |

Stability Profile

The stability of this compound is a key feature that distinguishes it from other organoboron reagents. This section delves into the various aspects of its stability.

Thermal Stability

Atmospheric and Hydrolytic Stability

One of the most significant advantages of potassium organotrifluoroborates is their remarkable stability towards air and moisture.[1][2] Unlike boronic acids, which are often prone to dehydration to form boroxines and are susceptible to protodeboronation, this compound is a crystalline solid that can be handled in the open air for extended periods without significant degradation. This stability is attributed to the tetracoordinate nature of the boron atom, which protects it from facile oxidation and hydrolysis under neutral conditions.

However, it is important to understand that the desired reactivity of organotrifluoroborates in cross-coupling reactions is predicated on their controlled in situ hydrolysis to the corresponding boronic acid under basic conditions. This process is a key step in the catalytic cycle of the Suzuki-Miyaura reaction.

Safe Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the reagent.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses with side shields or chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Respiratory Protection: In cases where fine dust may be generated, a NIOSH-approved respirator is recommended.

-

Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.

Storage Recommendations

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. While it is stable to air and moisture, prolonged exposure to a humid environment should be avoided to prevent clumping. Storage at room temperature is generally acceptable.

Spill and Disposal Procedures

In the event of a spill, the solid material should be swept up carefully to avoid generating dust and placed in a suitable container for disposal. The affected area should then be cleaned with soap and water. Disposal of this compound should be carried out in accordance with local, state, and federal regulations. It is generally classified as a non-hazardous chemical waste, but it is always best to consult with your institution's environmental health and safety department.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a highly effective nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of 1-aryl-1-cyclohexenes. These products are valuable intermediates in the synthesis of pharmaceuticals and other functional materials.

Reaction Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling of potassium organotrifluoroborates involves a few key steps. Initially, under basic conditions, the trifluoroborate salt undergoes slow hydrolysis to form the corresponding boronic acid. This boronic acid then enters the palladium catalytic cycle, undergoing transmetalation with the palladium(II) species, followed by reductive elimination to form the carbon-carbon bond and regenerate the palladium(0) catalyst.

Suzuki-Miyaura coupling of this compound.

Representative Experimental Protocol

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is adapted from established procedures for similar potassium alkenyltrifluoroborates.[6][7][8]

Step 1: Reaction Setup

-

To a clean, dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.05 equivalents), the aryl bromide (1.0 equivalent), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 equivalents).

-

Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

Step 2: Addition of Catalyst and Solvent

-

To the Schlenk tube, add a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (2 mol %), and a suitable solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O or isopropanol/H₂O).

Step 3: Reaction

-

Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-100 °C).

-

Stir the reaction mixture vigorously for the required time (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 4: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-aryl-1-cyclohexene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium cyclohex-1-en-1-yltrifluoroborate (CAS: 1186667-20-8)

A Modern, Air-Stable Reagent for Carbon-Carbon Bond Formation

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Potassium cyclohex-1-en-1-yltrifluoroborate. As a Senior Application Scientist, this document synthesizes established principles with practical insights into the synthesis, handling, and application of this versatile organoboron reagent, with a particular focus on its role in the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Rise of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds.[1][2] Traditionally, this reaction has relied on boronic acids and their ester derivatives. However, these compounds can suffer from instability, including a propensity for protodeboronation and the formation of boroxines, which can complicate stoichiometry and reaction efficiency.[2]

Potassium organotrifluoroborates have emerged as a superior class of reagents that address many of these limitations.[1] These crystalline, salt-like compounds are generally stable to air and moisture, allowing for indefinite storage without special precautions.[1] This inherent stability simplifies handling and improves the reproducibility of reactions, a critical factor in both academic research and industrial drug development. This compound exemplifies these advantages, offering a reliable and reactive partner for the introduction of a cyclohexenyl moiety.

Physicochemical Properties & Handling

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1186667-20-8 | [3][4] |

| Molecular Formula | C₆H₉BF₃K | [3][4] |

| Molecular Weight | 188.04 g/mol | [3][4] |

| Appearance | White to off-white solid | (Typical) |

| Storage | Inert atmosphere, 2-8°C | [4] |

Safety & Handling:

While potassium organotrifluoroborates are generally more stable than their boronic acid counterparts, proper laboratory safety protocols must be observed. Based on data for structurally related compounds, this compound should be handled with care.

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

P261: Avoid breathing dust.[4]

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this reagent. In the event of a fire, use dry powder or carbon dioxide extinguishers.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step sequence, starting from a suitable cyclohexene precursor. The key is the formation of a cyclohexenylboron intermediate, which is then converted to the stable trifluoroborate salt.

Step 1: Synthesis of cyclohex-1-en-1-ylboronic acid pinacol ester

A robust method for the synthesis of the boronic ester precursor involves a palladium-catalyzed coupling of 1-chlorocyclohexene with bis(pinacolato)diboron. This approach avoids the use of pyrophoric organolithium reagents and cryogenic temperatures often required in older methods.

Caption: Synthesis of the boronic ester precursor.

Step 2: Conversion to this compound

The crude or purified boronic acid pinacol ester is then readily converted to the trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂). This conversion is typically a high-yielding and straightforward procedure.

Caption: Conversion to the trifluoroborate salt.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form 1-arylcyclohexenes, which are valuable structural motifs in medicinal chemistry and materials science.

General Reaction Scheme:

The reaction couples the cyclohexenyl group with an aryl or heteroaryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base.

Caption: General scheme for the Suzuki-Miyaura coupling.

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a potassium trifluoroborate salt necessitates a base to facilitate the transmetalation step, likely through the in situ formation of a more reactive boronate species.

Recommended Experimental Protocol:

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on optimized conditions for similar substrates.

Materials:

-

This compound (1.5 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

RuPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene/Water (10:1 mixture, 0.25 M)

Procedure:

-

To a reaction vial, add the aryl bromide, this compound, palladium(II) acetate, RuPhos, and potassium carbonate.

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Characterization Data

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~5.5-6.0 | m | Vinylic proton |

| ~2.0-2.2 | m | Allylic protons (4H) | |

| ~1.5-1.7 | m | Homoallylic protons (4H) | |

| ¹³C NMR | ~135-145 | - | Vinylic carbon (C-B) |

| ~120-130 | - | Vinylic carbon (C-H) | |

| ~25-30 | - | Allylic carbons | |

| ~20-25 | - | Homoallylic carbons | |

| ¹⁹F NMR | ~ -130 to -145 | br s | - |

| ¹¹B NMR | ~ 2.0-4.0 | q | J(B-F) ≈ 50-60 Hz |

Spectra are typically recorded in DMSO-d₆.

Conclusion

This compound is a highly valuable and practical reagent for modern organic synthesis. Its enhanced stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive alternative to traditional boronic acids and esters. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a solid foundation for its successful implementation in research and development settings. The continued exploration of organotrifluoroborates will undoubtedly lead to further innovations in the field of carbon-carbon bond formation.

References

-

Silva, F. F. D., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(7), 562-566. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

- Google Patents. Method for preparing 2,4-dichloro-6-(4-methoxyphenyl)

-

Carl ROTH. Safety Data Sheet: Potassium fluoride. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aceschem.com [aceschem.com]

- 4. 1186667-20-8|this compound|BLD Pharm [bldpharm.com]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure, Bonding, and Reactivity of Potassium cyclohex-1-en-1-yltrifluoroborate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium cyclohex-1-en-1-yltrifluoroborate (CAS No. 1186667-20-8) is a member of the increasingly vital class of organotrifluoroborate salts.[1] These reagents have emerged as superior alternatives to traditional boronic acids and esters in modern organic synthesis, prized for their exceptional stability and ease of handling.[2][3][4] This guide provides a detailed examination of the molecular structure, chemical bonding, and spectroscopic signature of this compound. Furthermore, it presents its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering mechanistic insights and a validated experimental protocol. The significance of this reagent as a building block for introducing the valuable cyclohexenyl motif in complex molecule synthesis, particularly within the context of drug discovery, is also explored.

Introduction: The Ascendancy of Organotrifluoroborates

For decades, organoboron compounds have been indispensable tools for carbon-carbon bond formation, with the Suzuki-Miyaura reaction standing as a pillar of modern synthetic chemistry.[4] However, traditional boronic acids often suffer from drawbacks, including susceptibility to protodeboronation and a tendency to undergo self-condensation (trimerization) to form boroxines, which can complicate storage and stoichiometry.

Potassium organotrifluoroborates represent a paradigm shift, overcoming many of these limitations.[3] By converting the trigonal planar, sp²-hybridized boron of a boronic acid into a tetracoordinate, sp³-hybridized center, the resulting organotrifluoroborate salt gains remarkable stability.[5] These compounds are typically crystalline solids that are stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[4][5] This inherent stability masks the reactivity of the carbon-boron bond, which can be unveiled as needed under specific reaction conditions, making them ideal reagents for multi-step synthesis and applications in pharmaceutical development.[5][6]

Synthesis and Physicochemical Properties

The synthesis of potassium organotrifluoroborates is generally straightforward. The most common and cost-effective method involves the treatment of a corresponding boronic acid or its ester with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3][4] For this compound specifically, a practical route involves the formation of an organometallic intermediate from a cyclohexene precursor, which is then trapped with a borate ester. Subsequent hydrolysis and treatment with KHF₂ furnishes the final product.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1186667-20-8 | [1][7] |

| Molecular Formula | C₆H₉BF₃K | [1][7] |

| Molecular Weight | 188.04 g/mol | [1][7] |

| Appearance | White to off-white solid | [8] |

| Stability | Air and moisture stable | [2][4] |

| Storage | Inert atmosphere, 2-8°C recommended for long-term | [1] |

Molecular Structure and Bonding

The structure of this compound is fundamentally ionic, consisting of a potassium cation (K⁺) and the cyclohex-1-en-1-yltrifluoroborate anion ([C₆H₉BF₃]⁻). The key to the compound's stability and unique reactivity lies within the structure of this anion.

-

Tetracoordinate Boron Center: The central boron atom is bonded to one carbon atom of the cyclohexene ring and three fluorine atoms. This creates a tetracoordinate, tetrahedral geometry around the boron, which is sp³-hybridized. This coordination state is significantly more stable than the sp²-hybridized boron in boronic acids.[5]

-

Carbon-Boron Bond: A robust, covalent sigma (σ) bond exists between the C1 carbon of the cyclohexene ring and the boron atom. The vinylic nature of this bond (sp² C – sp³ B) influences its reactivity profile.

-

Boron-Fluorine Bonds: The three B-F bonds are highly polar covalent bonds. The high electronegativity of fluorine draws electron density towards itself, imparting a formal negative charge on the boron center, which is delocalized across the BF₃ moiety.

-

Ionic Interaction: The overall negative charge of the [C₆H₉BF₃]⁻ anion is balanced by the positively charged potassium ion. In the solid state, these ions are arranged in a crystal lattice.

While a specific single-crystal X-ray structure for this exact compound is not publicly available, data from related structures show that the cyclohexenyl ring can exhibit conformational disorder in the crystal lattice.[9]

Spectroscopic Characterization

Confirmation of the structure and assessment of purity are routinely achieved through a combination of spectroscopic techniques. The following tables summarize the expected spectral data based on known trends for organotrifluoroborates.[10][11]

Table 2: Predicted NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Key Insights |

| ¹H NMR | ~5.5 - 6.0 | Triplet (t) or multiplet (m) | Vinylic proton on C2 of the cyclohexene ring. |

| ~2.0 - 2.3 | Multiplet (m) | Allylic protons (4H) on C3 and C6. | |

| ~1.5 - 1.8 | Multiplet (m) | Remaining aliphatic protons (4H) on C4 and C5. | |

| ¹³C NMR | ~130 - 140 | Singlet (s) | Vinylic carbon C2. |

| Not observed or very broad | - | Vinylic carbon C1, directly attached to boron. Quadrupolar relaxation broadens the signal significantly.[11] | |

| ~20 - 30 | Multiple signals | Four aliphatic CH₂ carbons of the ring. | |

| ¹⁹F NMR | ~ -135 to -145 | Singlet (s) or Quartet (q) | A highly characteristic signal for the BF₃ group. May show coupling to ¹¹B.[10][11] |

| ¹¹B NMR | ~1.5 - 3.5 | Quartet (q), ¹J(B-F) ≈ 13-16 Hz | Confirms the tetracoordinate boron center. The quartet arises from coupling to three equivalent fluorine atoms.[10][11] |

Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~3020 - 3080 | C(sp²)-H Stretch | Medium | Vinylic C-H bond. |

| ~2830 - 2980 | C(sp³)-H Stretch | Strong | Aliphatic C-H bonds in the cyclohexene ring. |

| ~1640 - 1670 | C=C Stretch | Medium-Weak | Alkene double bond. Can be weak due to symmetry. |

| ~1000 - 1200 | B-F Stretch | Very Strong | Highly characteristic, intense absorption for the trifluoroborate group. |

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[12] It serves as a robust and efficient source for installing a cyclohexenyl moiety onto aromatic and heteroaromatic systems.

Mechanistic Rationale: The stability of the tetracoordinate boron prevents direct participation in the catalytic cycle. Under the basic aqueous conditions of the reaction, the trifluoroborate is believed to undergo slow hydrolysis to generate a transient, highly reactive tricoordinate boronic acid or a related boronate species. This active species then undergoes transmetalation with the palladium(II) intermediate, advancing the catalytic cycle. This slow-release mechanism minimizes unwanted side reactions common with more reactive organoboron reagents.

// Nodes Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)L₂-X", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Trans [label="Ar-Pd(II)L₂-R", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-R", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X", shape=box, style=dashed]; Borate [label="R-BF₃⁻ K⁺", shape=box, style=dashed]; ActiveBoron [label="[R-B(OH)₃]⁻ or R-B(OH)₂", shape=box, style=dashed]; Base [label="Base (e.g., Cs₂CO₃)\nH₂O", shape=plaintext];

// Edges Pd0 -> PdII_Aryl [label="Oxidative\nAddition"]; PdII_Aryl -> PdII_Trans [label="Transmetalation"]; PdII_Trans -> Pd0 [label="Reductive\nElimination", pos="s,e"]; Pd0 -> Product [style=invis]; // for layout ArylHalide -> PdII_Aryl [style=dotted]; Borate -> ActiveBoron [label="Hydrolysis"]; ActiveBoron -> PdII_Aryl [style=dotted]; Base -> Borate [style=invis]; PdII_Trans -> Product [style=dotted, arrowhead=none];

// Positioning {rank=same; ArylHalide; Borate;} {rank=same; PdII_Aryl; ActiveBoron;} } केंदot Caption: The Suzuki-Miyaura catalytic cycle featuring an organotrifluoroborate.

Validated Experimental Protocol

This protocol describes a general procedure for the cross-coupling of this compound with an aryl bromide.

Objective: To synthesize 1-(cyclohex-1-en-1-yl)-4-methoxybenzene.

Materials:

-

This compound (1.1 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

-

Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

-

Toluene and Water (10:1 v/v, 0.2 M)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, K₃PO₄, and this compound.

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add toluene, followed by 4-bromoanisole (liquid), and finally deionized water via syringe.

-

Causality Note: The phosphine ligand (SPhos) is chosen for its ability to promote efficient oxidative addition and reductive elimination steps, particularly with challenging substrates. The base (K₃PO₄) is crucial for both activating the trifluoroborate and facilitating the catalytic cycle. The biphasic solvent system is typical and effective for this chemistry.

-

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Significance in Drug Discovery and Development

The cyclohexene motif is a privileged scaffold found in numerous biologically active compounds and natural products. The ability to introduce this functional group reliably and at various stages of a synthetic sequence is of high value to medicinal chemists.

-

Scaffold Hopping & SAR: this compound allows for the direct coupling of the cyclohexenyl group to various aromatic and heteroaromatic cores, enabling rapid exploration of structure-activity relationships (SAR).

-

Late-Stage Functionalization: The exceptional stability of the reagent makes it suitable for use in complex synthetic routes where sensitive functional groups are present. It can be carried through multiple steps before being activated for a final cross-coupling, a key strategy in modern drug development.[3]

-

Improved Physicochemical Properties: The introduction of a non-planar, partially saturated ring system like cyclohexene can improve the physicochemical properties of a drug candidate (e.g., solubility, metabolic stability) compared to a flat aromatic system.

-

Safety and Handling: As a non-toxic, easy-to-handle crystalline solid, it presents a safer alternative to other organometallic reagents (e.g., organotins or organozincs), which is a significant consideration in process development and scale-up environments.[13]

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its structure, defined by a stable tetracoordinate boron center, imparts exceptional air and moisture stability, facilitating its use in complex synthetic endeavors. Characterized by a distinct spectroscopic fingerprint, its primary utility is realized in Suzuki-Miyaura cross-coupling reactions, where it serves as a reliable precursor for the cyclohexenyl group. For researchers in drug discovery and development, this reagent offers a powerful and practical tool for the synthesis of novel molecular architectures, combining operational simplicity with high synthetic efficiency.

References

- Exploring Trifluoroborate Applications in Pharmaceutical and Material Science. Vertex AI Search Grounding Service.

- Potassium vinyltrifluorobor

- CAS 13682-77-4: Potassium vinyltrifluorobor

- SAFETY DATA SHEET - Potassium vinyltrifluorobor

- SAFETY DATA SHEET - Potassium vinyltrifluorobor

- POTASSIUM VINYLTRIFLUOROBOR

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429*.

- Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm. (2022, August 26).

- Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums.

- Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides.

- Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. SciSpace.

- 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates.

- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health (NIH). (2010, November 1).

- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.

- 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates.

- Potassium cyclohex-1-en-1-yltrifluorobor

- 1186667-20-8|Potassium cyclohex-1-en-1-yltrifluorobor

- CAS 1186667-20-8 | Potassium cyclohex-1-en-1-yltrifluorobor

- Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. MDPI.

Sources

- 1. 1186667-20-8|this compound|BLD Pharm [bldpharm.com]

- 2. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. aceschem.com [aceschem.com]

- 8. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]

- 9. Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one [mdpi.com]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 13. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Potassium Cyclohex-1-en-1-yltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of potassium cyclohex-1-en-1-yltrifluoroborate. Given the limited availability of specific experimental spectra for this compound in publicly accessible literature, this document combines established NMR principles, data from analogous compounds, and predictive analysis to offer a comprehensive characterization guide. It is designed to assist researchers in identifying this compound, understanding its structural features, and establishing a robust protocol for acquiring high-quality NMR data.

Introduction to this compound

This compound is a member of the versatile class of organotrifluoroborates. These compounds are valued in organic synthesis for their stability to air and moisture, making them convenient reagents for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The cyclohexenyl moiety provides a scaffold for the introduction of a six-membered ring into complex molecules, a common motif in pharmaceuticals and natural products. Accurate structural elucidation via NMR is paramount for confirming the identity and purity of this reagent before its use in synthetic applications.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the known NMR data for cyclohexene and the anticipated electronic effects of the trifluoroborate substituent. The trifluoroborate group is expected to be electron-withdrawing, which will deshield the adjacent vinylic proton and carbon.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.8 - 6.2 | Triplet of triplets (tt) | J(H2-H3) ≈ 4 Hz, J(H2-H6) ≈ 2 Hz |

| H-6 | 2.1 - 2.3 | Multiplet | |

| H-3 | 2.0 - 2.2 | Multiplet | |

| H-4, H-5 | 1.6 - 1.8 | Multiplet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 150 (broad) |

| C-2 | 125 - 135 |

| C-6 | 28 - 32 |

| C-3 | 24 - 28 |

| C-4 | 22 - 26 |

| C-5 | 21 - 25 |

Structural Elucidation and Rationale for Predictions

The structure of this compound and the numbering scheme used for NMR assignments are depicted below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

The vinylic proton (H-2) is expected to resonate furthest downfield due to its proximity to the electronegative trifluoroborate group. The allylic protons (H-3 and H-6) will be slightly deshielded compared to those in cyclohexene. The remaining methylene protons (H-4 and H-5) are expected to have chemical shifts similar to those in unsubstituted cyclohexene.

For the ¹³C NMR spectrum, the carbon atom bonded to the boron (C-1) is anticipated to be significantly deshielded and may appear as a broad signal due to quadrupolar relaxation of the boron nucleus. The other vinylic carbon (C-2) will also be downfield. The allylic carbons (C-3 and C-6) and the remaining sp³ hybridized carbons (C-4 and C-5) will appear at higher fields.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is based on established methods for the analysis of organotrifluoroborates.

Caption: Experimental workflow for acquiring NMR data of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for potassium organotrifluoroborates due to their good solubility. Deuterated methanol (CD₃OD) or acetone (acetone-d₆) can also be considered.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the probe to the deuterated solvent used.

-

Set the sample temperature to a constant value, typically 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will likely be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum and apply a baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound. While the provided spectral data is predictive, it offers a strong basis for the identification and structural confirmation of this important synthetic reagent. The detailed experimental protocol outlines a reliable method for acquiring high-quality, publishable NMR data. For definitive structural confirmation, it is always recommended to acquire experimental data and, if necessary, employ two-dimensional NMR techniques such as COSY and HSQC for unambiguous signal assignments.

References

- Doc Brown's Chemistry.

- Doc Brown's Chemistry. *1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling

A Technical Guide to Potassium Alkenyltrifluoroborates: From Discovery to Application

This guide provides an in-depth exploration of potassium alkenyltrifluoroborates, a class of organoboron reagents that has revolutionized modern organic synthesis. We will delve into their discovery, detail their synthesis and unique properties, and provide comprehensive insights into their application, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in drug development who seek a thorough understanding of these versatile reagents.

Introduction: The Rise of a Superior Organoboron Reagent

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1] While boronic acids have traditionally been the workhorses in these transformations, their inherent instability, propensity for protodeboronation, and tendency to form boroxines can present significant challenges.[2][3] This has driven the quest for more robust and user-friendly organoboron alternatives.

In the 1960s, potassium organotrifluoroborates were first described, but they remained largely laboratory curiosities for decades.[4][5] It wasn't until the mid-1990s that their synthetic potential began to be unlocked, largely through the pioneering work of researchers like E. Vedejs, and extensively developed by the group of Gary A. Molander.[4][6][7] These crystalline, monomeric solids demonstrated exceptional stability to air and moisture, a stark contrast to their boronic acid counterparts.[4][8][9] This enhanced stability simplifies handling, storage, and purification, making them highly attractive for a wide range of applications, including high-throughput screening and complex molecule synthesis.[2][10]

Potassium alkenyltrifluoroborates, the focus of this guide, have emerged as particularly valuable reagents for the stereospecific synthesis of alkenes and conjugated dienes, crucial motifs in many biologically active molecules and advanced materials.[8][11]

The Genesis of Alkenyltrifluoroborates: Synthesis and Properties

The accessibility and stability of potassium alkenyltrifluoroborates are key to their widespread adoption. Their synthesis is typically straightforward and can be achieved through several reliable methods.

Synthetic Routes

The most common and efficient methods for preparing potassium alkenyltrifluoroborates involve the conversion of other organoboron compounds or organometallic reagents.[12]

A prevalent strategy is the treatment of alkenylboronic acids or their esters with potassium hydrogen fluoride (KHF₂).[4][8] This method is often high-yielding and allows for the conversion of commercially available or readily synthesized boronic acids into their more stable trifluoroborate counterparts.

Another powerful approach is the hydroboration of alkynes. For instance, hydroboration with dibromoborane-dimethyl sulfide complex (HBBr₂·SMe₂) followed by an in situ reaction with aqueous KHF₂ provides a direct, one-pot route to the desired alkenyltrifluoroborate.[3]

Transmetalation from other organometallic reagents, such as vinyl Grignard or organolithium reagents, with a trialkyl borate followed by treatment with KHF₂ is also a widely used and versatile method.[1][4][8] This approach allows for the generation of a diverse range of alkenyltrifluoroborates from readily available starting materials.

Diagram 1: General Synthetic Pathways to Potassium Alkenyltrifluoroborates

Caption: Synthetic routes to potassium alkenyltrifluoroborates.

Physicochemical Properties and Advantages

The defining characteristic of potassium alkenyltrifluoroborates is their exceptional stability. Unlike many other organoboron reagents, they are typically crystalline solids that are stable to air and moisture, allowing them to be stored indefinitely without special precautions.[4][9] This stability stems from the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from degradation.[2]

Table 1: Comparison of Organoboron Reagents

| Feature | Boronic Acids | Boronate Esters | Organotrifluoroborates |

| Stability | Moderate; prone to dehydration to boroxines | Good | Excellent; air and moisture stable |

| Physical State | Often solids, can be difficult to purify | Often liquids or low-melting solids | Crystalline solids |

| Handling | Can be challenging due to instability | Generally straightforward | Simple and convenient |

| Purification | Can be difficult | Often purified by distillation or chromatography | Readily purified by recrystallization |

The enhanced stability of potassium organotrifluoroborates also means they are compatible with a wider range of functional groups and reaction conditions, expanding their utility in complex synthetic sequences.[6]

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Partnership

The premier application of potassium alkenyltrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. They serve as highly effective nucleophilic partners, reacting with a broad spectrum of electrophiles including aryl, heteroaryl, and alkenyl halides and triflates.[13][14]

General Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction with potassium alkenyltrifluoroborates is believed to proceed through a series of well-defined steps. The reaction requires activation of the trifluoroborate, typically with a base, which facilitates the transmetalation step.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling with Potassium Alkenyltrifluoroborates

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Key Experimental Considerations and Protocols

The success of the Suzuki-Miyaura coupling with potassium alkenyltrifluoroborates hinges on the appropriate choice of catalyst, base, and solvent.

Catalyst System: Palladium catalysts are universally employed. A common and highly effective catalyst is [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂).[3][13] Other palladium sources such as palladium(II) acetate (Pd(OAc)₂) combined with a suitable phosphine ligand are also frequently used.[8]

Base: A base is crucial for the activation of the trifluoroborate. Both organic bases, such as triethylamine (Et₃N) or tert-butylamine (t-BuNH₂), and inorganic bases, like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), have been successfully employed.[3][8] The choice of base can significantly impact the reaction efficiency and is often substrate-dependent.

Solvent System: Protic solvents, often in combination with water, are generally preferred. A mixture of isopropanol and water (i-PrOH/H₂O) has proven to be a robust solvent system for many applications.[3][13] Tetrahydrofuran and water (THF/H₂O) is another commonly used mixture.[8]

Detailed Experimental Protocol: Synthesis of a Conjugated Diene

This protocol describes a general procedure for the stereoselective synthesis of a conjugated diene via the Suzuki-Miyaura cross-coupling of a potassium alkenyltrifluoroborate with an alkenyl bromide.[8][11]

Materials:

-

Potassium (E)-alkenyltrifluoroborate (1.0 equiv)

-

(Z)-Alkenyl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

Triphenylphosphine (PPh₃) (0.10 equiv)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Tetrahydrofuran (THF), degassed

-

Water, degassed

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add the potassium (E)-alkenyltrifluoroborate, (Z)-alkenyl bromide, palladium(II) acetate, triphenylphosphine, and cesium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed THF and water (typically in a 10:1 ratio).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (E,Z)-conjugated diene.

This method is notable for its stereospecificity, allowing for the controlled synthesis of various diene isomers.[8][11]

Scope and Limitations

The Suzuki-Miyaura coupling of potassium alkenyltrifluoroborates is remarkably versatile, tolerating a wide array of functional groups on both coupling partners. This includes esters, ketones, nitriles, and nitro groups.[3] The reaction is effective with both electron-rich and electron-poor aryl halides and triflates.[3]

While highly efficient for aryl and alkenyl bromides and iodides, the coupling with aryl chlorides can be more challenging and may require more specialized catalyst systems.[13]

Table 2: Representative Examples of Suzuki-Miyaura Coupling with Potassium Alkenyltrifluoroborates

| Alkenyltrifluoroborate | Electrophile | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Potassium (E)-dec-1-enyltrifluoroborate | 1-Bromonaphthalene | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 85 | [3] |

| Potassium styryltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 92 | [3] |

| Potassium (Z)-hex-1-enyltrifluoroborate | (E)-1-Bromo-2-phenylethene | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 78 | [8] |

Beyond the Suzuki-Miyaura Reaction: Expanding Horizons

While the Suzuki-Miyaura reaction remains the most prominent application, the utility of potassium alkenyltrifluoroborates extends to other important transformations. Their stability and unique reactivity have made them valuable reagents in various other carbon-carbon bond-forming reactions, contributing significantly to the toolbox of synthetic organic chemists.

Conclusion: A Bright Future for a Stable Reagent

Potassium alkenyltrifluoroborates have firmly established themselves as indispensable tools in modern organic synthesis. Their discovery and the subsequent development of their chemistry have provided solutions to many of the challenges associated with traditional organoboron reagents. Their exceptional stability, ease of handling, and broad reactivity in the Suzuki-Miyaura cross-coupling and other transformations make them highly valuable in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and advanced materials. As the field of catalysis continues to evolve, the applications of these versatile and robust reagents are poised to expand even further.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]

-

National Institutes of Health. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

-

Molander, G. A.; Felix, L. A. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. J. Org. Chem.2005 , 70 (10), 3950–3956. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]

-

ResearchGate. ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]

-

Merck Millipore. Potassium Organotrifluoroborates. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]

-

Molander, G. A.; Biolatto, B. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. J. Org. Chem.2003 , 68 (11), 4302–4314. [Link]

-

Organic Chemistry Portal. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. [Link]

-

Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. J. Org. Chem.2002 , 67 (24), 8424-9. [Link]

-

Molander, G. A.; Sandrock, D. L. Aminomethylations via cross-coupling of potassium organotrifluoroborates with aryl bromides. Org. Lett.2007 , 9 (8), 1597-600. [Link]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. J. Org. Chem.2015 , 80 (16), 7837–7848. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]